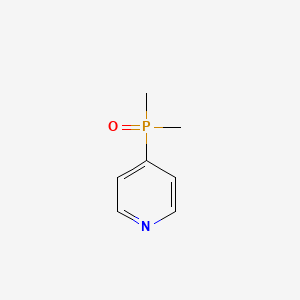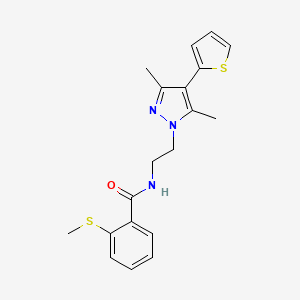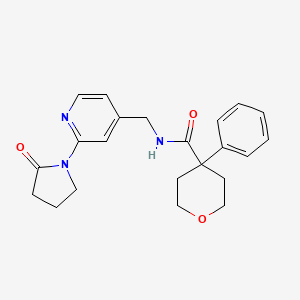
Dimethyl(pyridin-4-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pyridin-4-yl)phosphine oxide is a phosphine oxide compound with the molecular formula C7H10NOP. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. This compound has garnered significant attention in the scientific community due to its diverse range of applications.
Mechanism of Action
Target of Action
Dimethyl(pyridin-4-yl)phosphine oxide is a tertiary phosphine compound . Tertiary phosphines are known to play a significant role in various chemical reactions, particularly as ligands in transition metal catalysis and organocatalysis . They are involved in the synthesis of antidepressant molecules through metal-catalyzed procedures .
Mode of Action
Tertiary phosphines, including this compound, are known to interact with various transition metals to serve as catalysts in the synthesis of antidepressants . They are also used in the synthesis of a wide range of other compounds .
Biochemical Pathways
Tertiary phosphines are known to be involved in a variety of chemical reactions, including the synthesis of antidepressant molecules and other complex organic compounds .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3310±240 °C and a density of 109±01 g/cm3 .
Result of Action
Tertiary phosphines, including this compound, are known to play a significant role in various chemical reactions, particularly as ligands in transition metal catalysis and organocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dimethyl(pyridin-4-yl)phosphine oxide typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure optimal yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar methodologies. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dimethyl(pyridin-4-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridinyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with additional oxygen atoms, while reduction can produce phosphines with lower oxidation states.
Scientific Research Applications
Dimethyl(pyridin-4-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- Dimethyl(phenyl)phosphine oxide
- Dimethyl(benzyl)phosphine oxide
- Dimethyl(ethyl)phosphine oxide
Comparison: Dimethyl(pyridin-4-yl)phosphine oxide is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry, compared to other similar compounds that may lack the pyridinyl moiety.
Properties
IUPAC Name |
4-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NOP/c1-10(2,9)7-3-5-8-6-4-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWSRHZPCDSQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)
![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)
![Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2367386.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)
![1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2367399.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)


